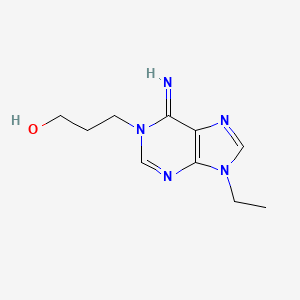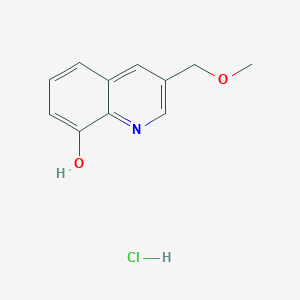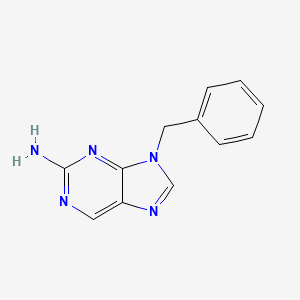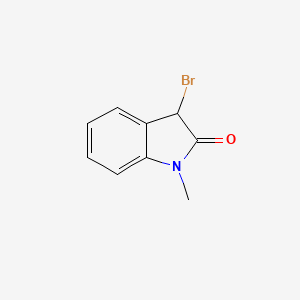
(R)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Propane-1-sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonamide reagent under specific conditions, such as the presence of a base and a suitable solvent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the sulfonamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science:
Biology
Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Possible applications in the development of new therapeutic agents, particularly in the treatment of bacterial infections or other diseases.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules or as an intermediate in industrial processes.
作用机制
The mechanism of action of ®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the ®-configuration.
N-(pyrrolidin-3-yl)butane-1-sulfonamide: Differs in the length of the carbon chain.
N-(pyrrolidin-3-yl)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness
®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
属性
分子式 |
C7H17ClN2O2S |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
N-[(3R)-pyrrolidin-3-yl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI 键 |
QIQSUQJZMACKPG-OGFXRTJISA-N |
手性 SMILES |
CCCS(=O)(=O)N[C@@H]1CCNC1.Cl |
规范 SMILES |
CCCS(=O)(=O)NC1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)


![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)


![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)

